

An In-depth Technical Guide to Sulfaethidole: Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfaethidole is a sulfonamide antibacterial agent belonging to the class of sulfa drugs. Historically significant in the pre-penicillin era, sulfonamides were among the first classes of synthetic antimicrobial agents to be used systemically. **Sulfaethidole**, chemically known as 4-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide, exerts its bacteriostatic effect by interfering with the folic acid synthesis pathway in susceptible bacteria. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, purification, and analytical characterization of **Sulfaethidole**, along with its mechanism of action.

Chemical Structure and Identifiers

The chemical structure of **Sulfaethidole** is characterized by a central benzenesulfonamide core linked to a 5-ethyl-1,3,4-thiadiazole heterocyclic ring.



Identifier	Value
IUPAC Name	4-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide[1]
CAS Number	94-19-9[1]
Molecular Formula	C10H12N4O2S2[1]
Molecular Weight	284.36 g/mol [2]
Canonical SMILES	CCC1=NN=C(S1)NS(=O) (=O)C2=CC=C(C=C2)N
InChI Key	SVYBEBLNQGDRHF-UHFFFAOYSA-N
Synonyms	Sulfaethidol, Ethazole, Globucid

Physicochemical Properties

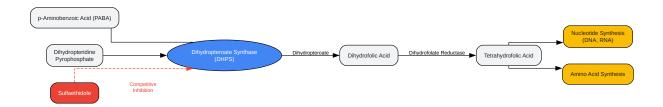
The physicochemical properties of **Sulfaethidole** are crucial for its formulation, delivery, and pharmacokinetic profile.

Property	Value
Melting Point	185.5-186.0 °C
Solubility	Water: 1 g in 4000 mL; 215 mg/L (at 20 °C)[2]; Methanol: 1 g in 40 g; Ethanol: 1 g in 30 g; Acetone: 1 g in 10 g; Ether: 1 g in 1350 g; Chloroform: 1 g in 2800 g; Benzene: 1 g in 20,000 g
рКа	5.36 (at 37°C in H ₂ O)
logP (Octanol/Water)	1.01

Mechanism of Action: Inhibition of Folic Acid Synthesis



Sulfaethidole, like other sulfonamides, is a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme catalyzes the condensation of paraaminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroate, a crucial step in the de novo synthesis of folic acid. Folic acid is an essential precursor for the synthesis of nucleotides and certain amino acids, which are vital for bacterial growth and replication. By mimicking the structure of PABA, **Sulfaethidole** binds to the active site of DHPS, thereby blocking the synthesis of dihydrofolic acid and exerting a bacteriostatic effect. Mammalian cells are unaffected as they obtain folic acid from the diet and do not possess the DHPS enzyme.[3]



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Inhibition of Bacterial Folic Acid Synthesis by Sulfaethidole.

Experimental Protocols Synthesis of Sulfaethidole

The synthesis of **Sulfaethidole** involves a multi-step process, beginning with the preparation of the key intermediate, 2-amino-5-ethyl-1,3,4-thiadiazole, followed by its reaction with pacetylaminobenzenesulfonyl chloride and subsequent hydrolysis.

Step 1: Synthesis of 2-amino-5-ethyl-1,3,4-thiadiazole

A common method for the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles involves the reaction of thiosemicarbazide with a carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid.[4]



 Materials: Thiosemicarbazide, Propionic acid, Polyphosphoric acid, Ammonium hydroxide, Water.

Procedure:

- Heat a mixture of thiosemicarbazide and propionic acid in the presence of polyphosphoric acid.
- After the reaction is complete, pour the mixture into water.
- Neutralize the solution with ammonium hydroxide to precipitate the product.
- Filter, wash the precipitate with water, and dry to obtain 2-amino-5-ethyl-1,3,4-thiadiazole.

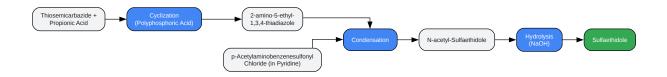
Step 2: Reaction with p-Acetylaminobenzenesulfonyl Chloride and Hydrolysis

This step involves the condensation of the synthesized thiadiazole intermediate with an activated sulfonyl chloride, followed by the removal of the protecting acetyl group.[2][5]

- Materials: 2-amino-5-ethyl-1,3,4-thiadiazole, Anhydrous pyridine, p-Acetylaminobenzenesulfonyl chloride, Sodium hydroxide, Water, Decolorizing charcoal.
- Procedure:
 - Dissolve 2-amino-5-ethyl-1,3,4-thiadiazole in anhydrous pyridine.
 - Add p-acetylaminobenzenesulfonyl chloride to the mixture with vigorous shaking at 50-60
 °C.[2][5]
 - Heat the reaction mixture to 125 °C.[2][5]
 - After cooling, add a solution of sodium hydroxide in water and distill off the pyridine-water mixture until the temperature reaches 100 °C.[2][5]
 - Heat the residual liquid at 95 °C for 30 minutes to complete the hydrolysis of the acetyl group.[2][5]



- Pour the reaction mixture into hot water, adjust the pH to 8-9, and add decolorizing charcoal.[2][5]
- Heat the mixture on a steam bath for 15 minutes, filter off the charcoal, and neutralize the hot filtrate to precipitate Sulfaethidole.[2][5]
- Cool the solution to complete crystallization.



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General Synthetic Workflow for Sulfaethidole.

Purification by Recrystallization

Recrystallization is a standard technique for the purification of solid organic compounds. The choice of solvent is critical for successful recrystallization.

- General Protocol (Single-Solvent Recrystallization):
 - Solvent Selection: Identify a suitable solvent in which Sulfaethidole is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Water is a potential solvent for the final product.[2][5]
 - Dissolution: In an Erlenmeyer flask, dissolve the crude Sulfaethidole in a minimal amount of the hot solvent to form a saturated solution.
 - Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.
 - Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should occur as the solubility of **Sulfaethidole** decreases. Further cooling in an



ice bath can maximize the yield.

 Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry completely.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity and quantifying the amount of **Sulfaethidole**.

- Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column.
- Mobile Phase: A typical mobile phase for sulfonamide analysis consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
- Sample Preparation: Dissolve a precisely weighed amount of **Sulfaethidole** in a suitable solvent (e.g., the mobile phase) to a known concentration.
- Analysis: Inject a known volume of the sample solution onto the HPLC column. The retention time and peak area are used for qualitative and quantitative analysis, respectively.

Spectroscopic Methods

- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups
 present in the Sulfaethidole molecule. Characteristic peaks would include those for the N-H
 stretches of the primary amine and sulfonamide groups, S=O stretches of the sulfonamide,
 and aromatic C-H and C=C vibrations.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The chemical shifts and coupling patterns of the protons and carbons in the aromatic ring, the ethyl group, and the amine groups can be used to confirm the structure of the synthesized compound. The sulfonamide proton typically appears as a singlet in the ¹H NMR spectrum.



Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, mechanism of action, synthesis, purification, and analytical characterization of **Sulfaethidole**. The information presented serves as a valuable resource for researchers, scientists, and drug development professionals working with this and other sulfonamide-based compounds. The provided experimental protocols offer a foundation for the practical synthesis and analysis of **Sulfaethidole** in a laboratory setting.

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